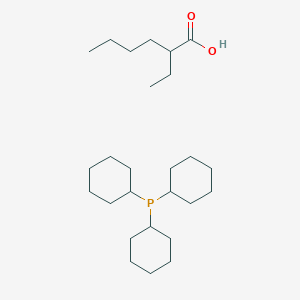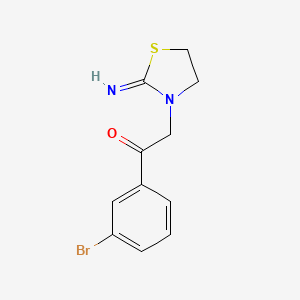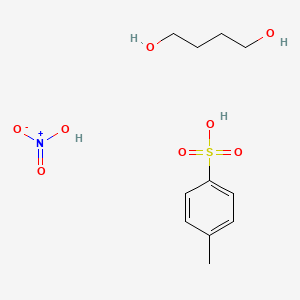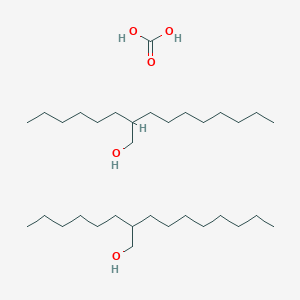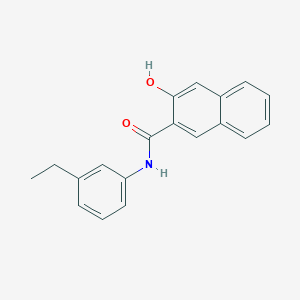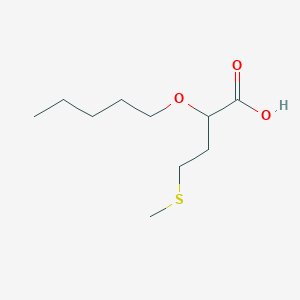
4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid is an organic compound that features both a methylsulfanyl group and a pentyloxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid typically involves the introduction of the methylsulfanyl and pentyloxy groups onto a butanoic acid precursor. One common method involves the alkylation of a butanoic acid derivative with a methylsulfanyl group, followed by the introduction of the pentyloxy group through an etherification reaction. The reaction conditions often require the use of strong bases and appropriate solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkoxy-substituted butanoic acids.
Scientific Research Applications
4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)butanoic acid: Lacks the pentyloxy group, making it less versatile in certain applications.
2-(Pentyloxy)butanoic acid: Lacks the methylsulfanyl group, which may reduce its reactivity in some chemical reactions.
Uniqueness
4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid is unique due to the presence of both the methylsulfanyl and pentyloxy groups, which confer distinct chemical and physical properties. This dual functionality makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
652968-19-9 |
|---|---|
Molecular Formula |
C10H20O3S |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
4-methylsulfanyl-2-pentoxybutanoic acid |
InChI |
InChI=1S/C10H20O3S/c1-3-4-5-7-13-9(10(11)12)6-8-14-2/h9H,3-8H2,1-2H3,(H,11,12) |
InChI Key |
IUOYWWBNYXWJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




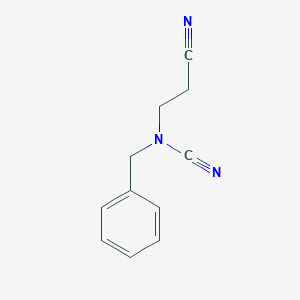
![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)
![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)
![2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B15161404.png)
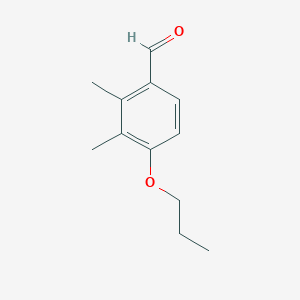
![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)
